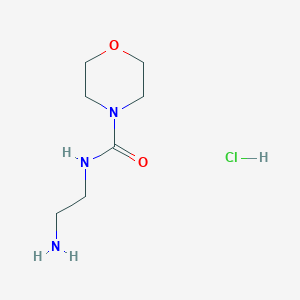

4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride

Descripción general

Descripción

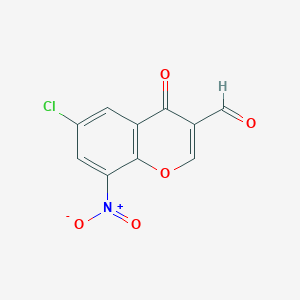

“4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride” is a chemical compound with the molecular formula C7H15N3O2 . It is also known by other names such as N-(2-Aminoethyl)-4-morpholinecarboxamide .

Molecular Structure Analysis

The molecular structure of “4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride” is characterized by an average mass of 173.213 Da and a monoisotopic mass of 173.116425 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.25 . It is a solid at room temperature and should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación

Lysosome-Targeting Probes

Lysosomes play a crucial role in cellular degradation and recycling processes. Researchers have harnessed the unique structure of N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride to create lysosome-targetable fluorescent probes. These probes allow visualization and tracking of lysosomal activity within living cells. By conjugating this compound with fluorescent dyes, scientists can monitor lysosomal dynamics, study autophagy, and investigate lysosomal dysfunction in disease states .

Hydrogen Sulfide Imaging

Hydrogen sulfide (H₂S) is a signaling molecule involved in various physiological processes. N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride serves as a building block for designing H₂S-sensitive fluorescent probes. These probes enable real-time imaging of H₂S distribution and concentration in biological systems. Researchers use them to explore the role of H₂S in cardiovascular health, neuroprotection, and inflammation .

Epoxy Resin Synthesis

N-(2-aminoethyl)morpholine-4-carboxamide oxalate, a related form of the compound, finds application in epoxy resin synthesis. Epoxy resins are widely used in coatings, adhesives, and composites. Incorporating this compound enhances the resin’s properties, such as toughness, adhesion, and chemical resistance .

Proteomics Research

Researchers utilize N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride in proteomics studies. It may serve as a reagent for protein modification or labeling. By attaching this compound to proteins, scientists can investigate protein-protein interactions, post-translational modifications, and protein localization.

Chemical Synthesis

Beyond its specific applications, this compound acts as a versatile building block in organic synthesis. Chemists use it to create derivatives with diverse functional groups. For example, it participates in the synthesis of ethers, phenylchloropropane, and propionic acid derivatives .

Drug Delivery Systems

The unique morpholine structure of this compound makes it an attractive candidate for drug delivery systems. Researchers explore its potential as a carrier for targeted drug delivery. By conjugating therapeutic agents to N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride, they aim to enhance drug solubility, stability, and tissue-specific delivery .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

N-(2-aminoethyl)morpholine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c8-1-2-9-7(11)10-3-5-12-6-4-10;/h1-6,8H2,(H,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHMRVSCIXUNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholinecarboxamide, N-(2-aminoethyl)-, hydrochloride | |

CAS RN |

88017-03-2 | |

| Record name | N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)

![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)

![3-ethyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B3162736.png)